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Technical Monograph: N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine

Executive Summary

N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine (CAS: 1289388-00-6) is a high-value
heterocyclic intermediate utilized primarily in the discovery of kinase inhibitors and G-protein
coupled receptor (GPCR) ligands.[1] Structurally, it functions as a bifunctional scaffold:

e The Electrophile (Warhead): The 2-chloro substituent on the pyrimidine ring is highly
activated for Nucleophilic Aromatic Substitution (

), allowing for rapid diversification with amines, alkoxides, or thiols.

e The Nucleophile (Linker): The isopropylaminomethyl group provides a secondary amine
handle for further elaboration (e.g., amide coupling, reductive amination) while offering
solubility and lipophilic bulk favored in drug-like molecules.

This guide details the critical properties, validated synthesis protocols, and reactivity patterns
necessary for the effective utilization of this building block in medicinal chemistry campaigns.

Chemical Identity & Physical Properties
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Property Value Notes
N-[(2-chloropyrimidin-4-

IUPAC Name K by _
yl)methyl]propan-2-amine

CAS Number 1289388-00-6

Molecular Formula

Molecular Weight 185.65 g/mol
Pale yellow oil to low-melting Tends to darken upon
Appearance ) o
solid oxidation.[1]
N Soluble in DCM, MeOH, Limited solubility in water at
Solubility

DMSO, EtOAc

neutral pH.

pKa (Calculated)

Base (Amine): ~9.5 Acid
(Pyrimidine N): ~1.0

The secondary amine is the

primary protonation site.

LogP (Predicted)

~1.1

Lipophilic enough for cell
permeability.[1]

Storage

-20°C, Inert Atmosphere
(Ar/N2)

Hygroscopic; store away from

moisture to prevent hydrolysis.

[1]

Validated Synthesis Protocol: Reductive Amination

While direct alkylation of isopropylamine with 2-chloro-4-(chloromethyl)pyrimidine is possible, it

often leads to over-alkylation and handling of unstable lachrymators.[1] The Reductive

Amination route is preferred for medicinal chemistry applications due to its mild conditions and

higher chemoselectivity.

Reaction Scheme

e Precursor: 2-chloropyrimidine-4-carbaldehyde.[1]

e Amine Source: Isopropylamine (Propan-2-amine).[1]

e Reductant: Sodium Triacetoxyborohydride (STAB).[1]
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Step-by-Step Methodology

Reagents:

2-Chloropyrimidine-4-carbaldehyde (1.0 equiv)[1]

Isopropylamine (1.2 equiv)[1]

Sodium Triacetoxyborohydride (

) (1.5 equiv)[1]

Acetic Acid (AcOH) (1.0 equiv - optional, accelerates imine formation)[1]

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1][2]
Protocol:

e Imine Formation:

o In a flame-dried round-bottom flask under

, dissolve 2-chloropyrimidine-4-carbaldehyde in anhydrous DCE (0.1 M concentration).

o Add Isopropylamine dropwise.[1]

o Critical Step: Add AcOH.[1] Stir at Room Temperature (RT) for 1 hour. Monitor by LCMS
for the disappearance of the aldehyde and formation of the imine (M+H = 184).

o Why: Pre-forming the imine prevents direct reduction of the aldehyde to the alcohol side-
product.

e Reduction:
o Cool the mixture to 0°C.
o Add

portion-wise over 15 minutes.
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o Why: STAB is milder than

and will not reduce the chloropyrimidine ring or the imine too aggressively, preventing
over-reduction.

o Allow the reaction to warm to RT and stir for 4—-12 hours.
o Workup:
o Quench with saturated aqueous

(gas evolution will occur).[1]

o Extract with Dichloromethane (DCM) (3x).[1]
o Wash combined organics with brine, dry over
, and concentrate.[1]
e Purification:

o The crude oil is often pure enough for the next step. If necessary, purify via flash
chromatography (DCM:MeOH:NH40OH gradient).[1]

Reactivity Profile & "Warhead" Mechanics

The utility of this molecule lies in the differential reactivity of its functional groups. The 2-chloro
position is activated by the electron-deficient pyrimidine ring, making it an excellent electrophile
for

reactions.[1]

Mechanism: Nucleophilic Aromatic Substitution ()

The 2-position of pyrimidine is flanked by two nitrogen atoms, which pull electron density away
from the carbon, making it highly susceptible to nucleophilic attack.

e Reactivity Order: 2-Chloropyrimidine > 2-Chloropyridine > Chlorobenzene.[1]

o Preferred Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.[1]
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o Conditions: Typically requires a base (DIPEA,

) and mild heat (60-100°C) in polar aprotic solvents (DMSO, DMF, NMP).

Workflow Diagram (DOT)
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Caption: Synthesis pathway via reductive amination and subsequent divergent reactivity (SnAr
vs. Acylation).

Applications in Drug Discovery
This specific intermediate is often used to synthesize Type | and Type Il Kinase Inhibitors.[1]
e The "Hinge Binder": The pyrimidine ring (after displacing the Cl with an aniline or

heterocycle) often serves as the hinge-binding motif in the ATP pocket of kinases (e.g.,
PLK4, EGFR).

e Solubility Handle: The isopropylamine tail extends into the solvent-exposed region of the
protein, improving the physicochemical properties (solubility, LogD) of the final drug
candidate.

Example Usage:
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o Step 1: React N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine with a substituted
aniline (e.g., 3-aminopyrazole) under acidic conditions (

-TsOH, dioxane, 100°C).

e Result: Formation of a 2-amino-4-alkyl-pyrimidine core, a privileged scaffold in oncology
drugs.[1]

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][3]

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

Specific Target Organ Toxicity: Category 3 (May cause respiratory irritation).[1][3]
Handling Protocols:

o PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle only in a fume hood.
o Spill: Absorb with inert material (vermiculite/sand).[1] Do not flush into surface water.[1]
o First Aid:

o Eye Contact: Rinse cautiously with water for 15 minutes.[1]

o Skin Contact: Wash with soap and water.[1]

o Ingestion: Rinse mouth.[1][4][5] Call a POISON CENTER if you feel unwell.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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